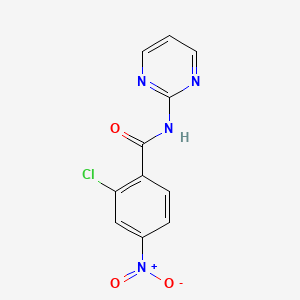

2-chloro-4-nitro-N-2-pyrimidinylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination with phosphorus oxychloride, and nucleophilic substitution reactions. For example, a compound within this family, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was synthesized through a series of reactions starting from methyl 3-aminothiophene-2-carboxylate, highlighting the complexity and versatility of synthetic routes available for such compounds (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds has been determined using crystallography and optimized through density functional theory (DFT). For instance, the crystal structure of a similar compound was found to belong to the tetragonal system, providing insights into its geometric bond lengths, bond angles, and the character of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. Molecular electrostatic potential (MEP) surface maps further elucidate the electron distribution within the molecule (Huang et al., 2020).

Chemical Reactions and Properties

These compounds exhibit a range of chemical reactions, including nucleophilic substitution and the ability to form molecular salts or co-crystals with other chemical entities, which can influence their chemical stability and reactivity. For example, 2-Chloro-4-nitrobenzoic acid has been studied for its ability to form molecular salts with pyridyl and benzoic acid derivatives, highlighting the role of charge-assisted and halogen bond interactions in determining its chemical properties (Oruganti et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, are crucial for the application of these compounds. The solubility in common organic solvents and thermal stability, with high glass transition temperatures and significant residue at elevated temperatures, suggest these compounds are suitable for further development in pharmaceutical and materials science applications (Huang et al., 2017).

Chemical Properties Analysis

The chemical properties of 2-Chloro-4-nitro-N-2-pyrimidinylbenzamide derivatives, such as reactivity towards various chemical reagents and potential biological activity, are of great interest. For example, derivatives have shown marked inhibition against various cancer cell lines, demonstrating promising anticancer activity. Molecular docking studies suggest these compounds could inhibit specific proteins, indicating a potential mechanism of action (Huang et al., 2020).

特性

IUPAC Name |

2-chloro-4-nitro-N-pyrimidin-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4O3/c12-9-6-7(16(18)19)2-3-8(9)10(17)15-11-13-4-1-5-14-11/h1-6H,(H,13,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBNAKFFEVLQKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701330346 |

Source

|

| Record name | 2-chloro-4-nitro-N-pyrimidin-2-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203101 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

312590-70-8 |

Source

|

| Record name | 2-chloro-4-nitro-N-pyrimidin-2-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-ethyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidin-2-amine](/img/structure/B5652892.png)

![2-[2-(1,4-diazepan-1-yl)-2-oxoethyl]-5,6-dimethoxy-1(2H)-isoquinolinone hydrochloride](/img/structure/B5652894.png)

![6-methyl-8-phenyl-6,7-dihydro[1,2,5]oxadiazolo[3,4-f]quinoline](/img/structure/B5652902.png)

![1-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-1-methylpyrrolidinium iodide](/img/structure/B5652921.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidine](/img/structure/B5652933.png)

![2-{2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5652940.png)

![N-[1-(4'-methoxy-3',5'-dimethylbiphenyl-4-yl)ethyl]acetamide](/img/structure/B5652944.png)

![1-({(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methyl-1-piperazinyl)methyl]-1-pyrrolidinyl}carbonyl)cyclopropanecarboxamide](/img/structure/B5652964.png)

![N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5652967.png)

![N,5-dimethyl-N-{3-[(4-methylphenyl)thio]propyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5652975.png)

![2-({2-[1-(ethylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5652977.png)